4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
CAS No.: 13159-99-4
Cat. No.: VC3897028
Molecular Formula: C16H20N2O
Molecular Weight: 256.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13159-99-4 |
|---|---|
| Molecular Formula | C16H20N2O |
| Molecular Weight | 256.34 g/mol |
| IUPAC Name | 4-[(4-methoxyanilino)methyl]-N,N-dimethylaniline |
| Standard InChI | InChI=1S/C16H20N2O/c1-18(2)15-8-4-13(5-9-15)12-17-14-6-10-16(19-3)11-7-14/h4-11,17H,12H2,1-3H3 |
| Standard InChI Key | RDKKBVHEHXPZQH-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-[(4-methoxyanilino)methyl]-N,N-dimethylaniline, reflects its bifunctional aromatic system. The central methylene bridge (-CH₂-) connects two distinct aromatic rings:
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Ring A: A para-methoxy-substituted aniline (4-methoxyphenylamine).
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Ring B: A para-dimethylamino-substituted benzene (N,N-dimethylaniline).
The methoxy group (-OCH₃) on Ring A acts as an electron-donating group, enhancing the aromatic ring’s nucleophilicity, while the dimethylamino group (-N(CH₃)₂) on Ring B contributes to steric bulk and electronic diversity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₀N₂O | |
| Molecular Weight | 256.34 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Likely polar organic solvents | |
| SMILES | CN(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC | |
| InChI Key | RDKKBVHEHXPZQH-UHFFFAOYSA-N |
Crystallographic Insights
Single-crystal X-ray diffraction reveals that the compound crystallizes in an orthorhombic system with space group Pbca. Key structural features include:
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Intermolecular Hydrogen Bonding: The N-H group on Ring A forms a hydrogen bond with the dimethylamino nitrogen (N2) of a neighboring molecule (N-H···N distance: 3.463 Å) .
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C-H···π Interactions: Methyl groups on Ring B engage in weak interactions with adjacent aromatic rings, stabilizing the crystal lattice .
Synthesis and Manufacturing
Schiff Base Reduction Route
The most documented synthesis involves a two-step process:
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Schiff Base Formation: Condensation of 4-methoxyaniline with N,N-dimethyl-4-nitrosobenzaldehyde yields an imine intermediate.
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Reductive Amination: Sodium borohydride (NaBH₄) reduces the imine to the target amine .
Reaction Scheme:
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | Ethanol | 68–72% |
| Temperature | Reflux (78°C) | – |
| Reducing Agent | NaBH₄ (2 equiv) | – |
| Reaction Time | 4–6 hours | – |
Alternative Pathways
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Mannich Reaction: Reacting 4-methoxyaniline, formaldehyde, and N,N-dimethylaniline under acidic conditions.
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Catalytic Amination: Palladium-catalyzed coupling of 4-methoxyphenyl halides with N,N-dimethylbenzylamine, though yields remain suboptimal (<50%).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 2.92 (s, 6H, N(CH₃)₂)
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δ 3.75 (s, 3H, OCH₃)
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δ 4.28 (s, 2H, CH₂NH)
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δ 6.78–7.20 (m, 8H, aromatic H).
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¹³C NMR (100 MHz, CDCl₃):
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δ 40.5 (N(CH₃)₂)
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δ 55.2 (OCH₃)
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δ 113.8–152.4 (aromatic C).
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Infrared Spectroscopy (IR)
Key absorption bands (cm⁻¹):
Molecular Interactions and Solid-State Behavior
Hydrogen Bonding Network
The crystal packing is stabilized by:
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N-H···N Bonds: Between the aniline NH and dimethylamino N (3.463 Å) .
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C-H···O Interactions: Methoxy oxygen accepts hydrogen bonds from adjacent CH groups (2.888–2.927 Å) .
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition onset at ~220°C, suggesting moderate thermal stability suitable for high-temperature applications .
Industrial and Research Applications
Dye Manufacturing
The compound’s primary application lies in synthesizing azo dyes. Its amine group undergoes diazotization, coupling with electron-rich aromatics to yield chromophores.
Table 3: Example Dye Derivatives
| Dye Product | λₘₐₓ (nm) | Application |
|---|---|---|
| 4-[(E)-(4-Dimethylaminophenyl)diazenyl]anisole | 480 | Textile dye |
| 4-Methoxy-N-(4-nitrophenyl)aniline | 520 | Photochromic lenses |
Pharmaceutical Intermediates
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Antioxidant Agents: Analogues with similar structures exhibit radical scavenging activity in vitro .
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Anticancer Research: Methylamino groups enhance cellular uptake, making derivatives candidates for drug delivery systems.
Materials Science
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Liquid Crystals: The planar aromatic system and flexible CH₂ bridge enable mesophase formation .
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Supramolecular Gels: Hydrogen bonding drives self-assembly into nanostructured gels for sensor applications .
Comparative Analysis with Structural Analogues
Table 4: Structural and Functional Comparison
| Compound | Key Difference | Application Advantage |
|---|---|---|
| N,N-Diethyl-4-methoxyaniline | Ethyl vs. methyl groups | Higher lipid solubility |
| 4-Methoxy-N-(4-chlorophenyl)aniline | Chlorine substitution | Enhanced electronic contrast |
| 4-[(4-Methoxyphenyl)amino]phenol | Hydroxyl vs. methylamino | Improved hydrogen bonding |
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